molecular formula C19H29ClN4O4S2 B2355261 N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1351587-58-0

N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride

Cat. No.: B2355261
CAS No.: 1351587-58-0
M. Wt: 477.04
InChI Key: UVWXQFLTGWPBSS-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C19H29ClN4O4S2 and its molecular weight is 477.04. The purity is usually 95%.
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Scientific Research Applications

Metabolic Stability Improvement

  • N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. However, it undergoes metabolic deacetylation. Research focused on reducing this deacetylation led to the exploration of various 6,5-heterocyclic analogues, with promising results in maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Enzyme Inhibitory Potential

  • New sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity against yeast α-glucosidase and weak against AChE. This highlights the potential application of these compounds in enzyme inhibition studies (Abbasi et al., 2019).

Antibacterial Agents

  • A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their usefulness in developing new antibacterial agents (Bhoi et al., 2015).

Cytotoxic Activity Against Cancer Cells

  • Compounds with imidazo[2,1-b]thiazole scaffolds, based on the optimization of a virtual screening hit compound, were synthesized and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some compounds showed potential as inhibitors against specific cancer cell lines, providing insights into the development of novel cancer treatments (Ding et al., 2012).

Anticonvulsant Activity

  • Several derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Some compounds demonstrated significant effects against picrotoxin-induced convulsion, suggesting their potential use in anticonvulsant therapies (Farag et al., 2012).

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2.ClH/c1-15-5-6-16-17(13-15)28-19(20-16)23(18(24)14-21(2)29(3,25)26)8-4-7-22-9-11-27-12-10-22;/h5-6,13H,4,7-12,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWXQFLTGWPBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CN(C)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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